1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one
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Overview
Description
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-(benzylthio)-2-chlorobenzaldehyde and piperidin-2-one.
Condensation Reaction: The aldehyde group of 3-(benzylthio)-2-chlorobenzaldehyde reacts with the amine group of piperidin-2-one under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the piperidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its piperidine core, which is common in many drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylthio and chlorophenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18ClNOS |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(3-benzylsulfanyl-2-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C18H18ClNOS/c19-18-15(20-12-5-4-11-17(20)21)9-6-10-16(18)22-13-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-13H2 |
InChI Key |
YDPRGESEMKBYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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